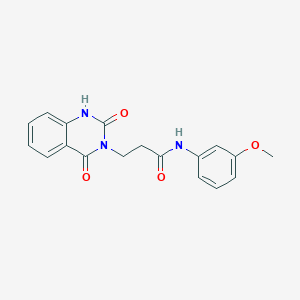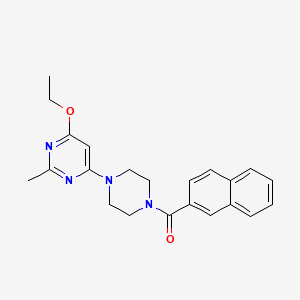
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide, also known as TPCA-1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Research has demonstrated that derivatives of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide exhibit notable analgesic and anti-inflammatory properties. For instance, certain synthesized compounds showed significant analgesic activity and potent anti-inflammatory effects. These findings indicate the potential of these compounds in developing new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2011).
Antioxidant Properties
A study on the antioxidant properties of 2-substituted quinazolin-4(3H)-ones revealed that these compounds could serve as potent antioxidants. The research identified specific derivatives with enhanced antioxidant activity, highlighting the chemical structure's impact on this property. These findings suggest the utility of quinazolinone derivatives in therapeutic applications where oxidative stress is a concern (Mravljak et al., 2021).
Anticancer Activity
Quinazolinone derivatives have also been explored for their anticancer activities. Novel derivatives have demonstrated promising results in inhibiting cancer cell growth in vitro, suggesting the potential for these compounds in cancer therapy. This research highlights the quinazolinone scaffold's versatility and its derivatives in developing new anticancer agents (Tumosienė et al., 2020).
Antiviral Applications
The synthesis of new (quinazolin-4-ylamino)methylphosphonates has been reported, with some compounds displaying weak to moderate antiviral activity against Tobacco mosaic virus (TMV). This study provides insights into the potential use of quinazolinone derivatives as antiviral agents, offering a foundation for further exploration in this area (Luo et al., 2012).
Corrosion Inhibition
Quinazoline derivatives have shown excellent corrosion inhibition efficiency on mild steel in acidic media, suggesting applications in industrial corrosion protection. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, providing a protective layer against corrosion. This research demonstrates the potential of quinazolinone derivatives in materials science, particularly in corrosion prevention strategies (Kumar et al., 2020).
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-13-6-4-5-12(11-13)19-16(22)9-10-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUSQKGKUVTKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2750065.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2750070.png)
![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2750071.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)
![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)
![[4-(4-Aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone](/img/structure/B2750074.png)


![N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2750080.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2750087.png)